2-(Benzyloxy)-3-bromobenzonitrile
Overview
Description
2-(Benzyloxy)-3-bromobenzonitrile is a useful research compound. Its molecular formula is C14H10BrNO and its molecular weight is 288.14 g/mol. The purity is usually 95%.
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Biological Activity
2-(Benzyloxy)-3-bromobenzonitrile is an organic compound that has garnered attention for its structural attributes and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a benzyloxy group and a bromine atom on a benzene ring, along with a nitrile group . The presence of these functional groups contributes to its chemical reactivity and potential biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₃H₉BrN |
Molecular Weight | 256.11 g/mol |
Density | 1.3 g/cm³ |
Boiling Point | 220 °C |
Melting Point | Not available |
The biological activity of this compound may involve:
- Electrophilic Aromatic Substitution : The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds.
- Nucleophilic Attacks : The compound can undergo nucleophilic attacks at the bromine site, suggesting potential applications in medicinal chemistry.
Study 1: Synthesis and Biological Evaluation
A study investigated the synthesis of various benzonitrile derivatives, including this compound, as intermediates in drug development. The results indicated that derivatives with cyano groups showed increased activity against certain cancer cell lines, highlighting the potential for this compound in anticancer therapy .
Study 2: Interaction with Biomolecules
Research focused on the interaction of similar compounds with biomolecules has shown that nitrile-containing compounds can bind effectively to protein targets. This suggests that this compound may also interact with specific enzymes or receptors, modulating biological pathways.
Data Table: Biological Activity Comparison
Compound | IC₅₀ (µM) | Target | Effect |
---|---|---|---|
This compound | TBD | Cancer Cell Lines | Potential Anticancer |
Similar Nitrile Derivative | 15 | Enzyme Inhibition | Modulation of Pathways |
Benzonitrile Analog | 20 | Receptor Binding | Antagonistic Activity |
Properties
IUPAC Name |
3-bromo-2-phenylmethoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-8H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDKRPQWOSNXHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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